Cis-Hydroxy Praziquantel-d5 is a deuterated analog of praziquantel, which is an anthelmintic drug primarily used to treat infections caused by parasitic worms, including schistosomiasis and various cestode infections. The deuterated form, indicated by the "d5" suffix, contains five deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to the non-deuterated version.
Cis-Hydroxy Praziquantel-d5 is synthesized from praziquantel through various chemical modifications. Praziquantel itself is derived from the compound derived from the plant Dichroa febrifuga and has been extensively studied for its therapeutic effects against parasitic infections.
Cis-Hydroxy Praziquantel-d5 belongs to the class of compounds known as benzimidazoles. It is classified as an anthelmintic agent due to its efficacy against helminth infections.
The synthesis of Cis-Hydroxy Praziquantel-d5 typically involves several steps, including:
The synthetic route may involve using catalysts that facilitate the incorporation of deuterium and hydroxyl groups without significantly altering the core structure of praziquantel. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Cis-Hydroxy Praziquantel-d5 retains the core structure of praziquantel but includes five deuterium atoms and a hydroxyl group at a specific position on the molecule. Its molecular formula can be represented as .
The presence of deuterium isotopes in the structure can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Cis-Hydroxy Praziquantel-d5 can undergo various chemical reactions typical for compounds with hydroxyl groups, including:
The chemical reactivity of Cis-Hydroxy Praziquantel-d5 is influenced by its functional groups, particularly the hydroxyl group, which can participate in hydrogen bonding and affect solubility in different solvents.
Cis-Hydroxy Praziquantel-d5 acts by disrupting the integrity of the cell membranes in parasitic organisms. It enhances muscle contraction and paralysis in helminths, leading to their expulsion from the host's body.
The mechanism involves binding to specific receptors on the surface of parasites, leading to increased calcium ion influx and subsequent muscle contraction. This action is critical for its efficacy against schistosomiasis and other helminthic infections.
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and concentration during synthesis.
Cis-Hydroxy Praziquantel-d5 serves multiple purposes in scientific research:
This compound represents a valuable tool for researchers studying parasitic diseases and developing new therapeutic strategies against helminth infections.
cis-Hydroxy Praziquantel-d5 (Chemical Name: (1R,4S)-4-(Deuteriomethyl)cyclohex-1-yl]-2-[(2,2,3,5,6,7-D6)tetrahydro-1H-cyclopenta[b]quinolin-4a(2H)-yl]carbonyl)piperazin-1-ium-1-ide) is a deuterium-labeled isotopologue of the primary oxidative metabolite of the anthelmintic drug praziquantel (PZQ). Its molecular formula is C₁₉H₁₉D₅N₂O₃, with a molecular weight of 333.44 g/mol [9] [10]. The compound is designated by CAS Number 134924-68-8 and is structurally characterized by:
Table 1: Structural Attributes of cis-Hydroxy Praziquantel-d5
Attribute | Specification |
---|---|
Molecular Formula | C₁₉H₁₉D₅N₂O₃ |
Exact Mass | 333.44 g/mol |
CAS Registry Number | 134924-68-8 |
Isotopic Enrichment | ≥98% D5 (Chemical Purity ≥95%) |
Key Stereochemical Feature | cis-Configuration of 4-OH group relative to C=O |
SMILES Notation | [2H]C1(CCC(C(C1)O)([2H])[2H])C(=O)N2CCN3C2=CC=CC=C3CC(=O)N4CCCCC4 |
The cis-stereochemistry differentiates this metabolite from its trans-isomer (CAS 134924-71-3), significantly influencing its physicochemical properties. Nuclear magnetic resonance (NMR) analysis reveals distinct chemical shifts for the cyclohexyl ring protons adjacent to the hydroxyl group (δ 3.85-4.15 ppm, multiplet) compared to the trans-isomer (δ 2.95-3.25 ppm) [5]. This configurational stability is crucial for analytical discrimination during metabolite profiling, as cis-hydroxylation represents a major metabolic pathway accounting for 25-40% of total PZQ biotransformation in humans [5].
Deuterium incorporation at non-exchangeable positions (specifically the cyclohexyl methylene groups) imparts unique advantages for mass spectrometry-based quantification:
Table 2: Analytical Advantages of cis-Hydroxy Praziquantel-d5 in LC-MS/MS Assays
Parameter | Unlabeled Standard | cis-Hydroxy PZQ-d5 | Impact on Quantification |
---|---|---|---|
Matrix Effects | 15-35% ion suppression | <5% variability | Eliminates need for matrix-matched calibration |
LOQ in Plasma | 0.8 ng/mL | 0.2 ng/mL | Enhances sensitivity for low-abundance metabolites |
Inter-analyte Crosstalk | 8-12% (with trans-OH-PZQ) | Undetectable | Prevents false-positive metabolite assignment |
Calibration Stability | 24-hour degradation | 72-hour stability | Reduces repeated standard preparation |
In high-resolution mass spectrometry, the deuterated standard enables fragmentographic differentiation: Characteristic MS/MS fragments include m/z 203.12 [C₁₄H₁₅N₂O]⁺ and m/z 130.09 [C₉H₁₂N]⁺, maintaining identical fragmentation patterns to the protiated metabolite but with shifted m/z values (e.g., m/z 208.15 and 135.12 for d5-analog), confirming structural homology [5]. This property is indispensable for validating PZQ metabolic ratios (cis-OH-PZQ/PZQ) in clinical pharmacogenetic studies involving >10,000 samples across African populations [3] [6].
cis-Hydroxy Praziquantel-d5 serves as the gold-standard reference for elucidating PZQ's complex metabolic fate, characterized by:
Table 3: Enzymatic Contributions to cis-Hydroxy PZQ Formation
Enzyme | Relative Contribution (%) | Genetic Variants Impacting Activity | Effect on cis-OH-PZQ Formation |
---|---|---|---|
CYP3A4 | 45-55% | *1B (rs2740574) | No significant association (p=0.38) |
CYP2C9 | 25-30% | *2 (rs1799853), *3 (rs1057910) | ↓ 35-40% in 2/3 carriers (p=0.02) |
CYP2C19 | 15-20% | *2 (rs4244285), *3 (rs4986893), *17 (rs12248560) | ↓ 25% in PMs vs. UMs (p<0.001) |
CYP2J2 | 5-10% | *7 (rs890293) | ↑ 20% in *7 carriers (p=0.05) |
Metabolite profiling studies using cis-Hydroxy Praziquantel-d5 have revealed previously uncharacterized phase II conjugates: In human hepatocyte incubations, 18% of cis-4-OH-PZQ undergoes glucuronidation at the hydroxyl group, forming cis-4-O-glucuronide-PZQ (detected at m/z 504.56 for d5-analog) [5]. This pathway demonstrates saturation kinetics at therapeutic PZQ concentrations (Km = 480 μM), explaining nonlinear pharmacokinetics observed in high-burden schistosomiasis patients. The deuterated standard enables precise quantification of these conjugates, revealing their accumulation in hepatic impairment – a critical consideration for endemic populations with schistosome-induced liver fibrosis.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4